
2-Brom-Carbidopa
Übersicht
Beschreibung
2-Bromo Carbidopa is a chemical compound with the molecular formula C10H13BrN2O4 and a molecular weight of 305.13 g/mol . It is a derivative of Carbidopa, which is commonly used in the treatment of Parkinson’s disease.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
2-Bromo Carbidopa has the molecular formula with a molecular weight of 305.13 g/mol. Its primary mechanism involves the inhibition of the enzyme aromatic L-amino acid decarboxylase (AADC), also known as DOPA decarboxylase. This enzyme is crucial for converting L-DOPA to dopamine, particularly in the context of Parkinson's disease treatment. By inhibiting this conversion in peripheral tissues, 2-Bromo Carbidopa increases the bioavailability of L-DOPA in the central nervous system (CNS), enhancing dopamine synthesis where it is deficient .
Pharmacokinetics
The pharmacokinetic profile of 2-Bromo Carbidopa includes:
- Absorption : The compound's modifications may alter its absorption characteristics compared to standard carbidopa.
- Distribution : It is expected to have a similar distribution profile as carbidopa, targeting the CNS effectively.
- Excretion : The elimination half-life is approximately 2 hours, primarily excreted via the kidneys .
Scientific Research Applications
2-Bromo Carbidopa is utilized across various fields:
Chemistry
- Reagent in Organic Synthesis : It is employed to study bromination effects on carbidopa's chemical properties.
- Building Block : Used for synthesizing more complex molecules in pharmaceutical development.
Biology
- Biological Interactions : Investigated for its effects on biological systems, particularly regarding its interactions with enzymes and receptors involved in neurotransmitter synthesis .
- Cytotoxic Effects : Studies indicate that carbidopa can selectively inhibit certain cancer cell lines, suggesting potential applications in oncology.
Medicine
- Neurological Disorders : Ongoing research explores its therapeutic potential for conditions like Parkinson's disease, similar to its parent compound .
- Combination Therapies : Preliminary findings suggest that sublethal doses of carbidopa can enhance the efficacy of other chemotherapeutic agents, indicating a role in combination therapies for cancer.
Clinical Trials on Parkinson's Disease Management
A review highlighted that combining levodopa with carbidopa significantly improves patient outcomes compared to monotherapy. In trials comparing these combinations with other treatments, varying degrees of symptomatic relief were noted based on treatment regimens. Future studies involving 2-Bromo Carbidopa could provide insights into its effectiveness relative to existing therapies .
Cytotoxicity Studies
Research demonstrated that at concentrations around 100 µM, carbidopa effectively reduced growth in specific cancer cell lines (e.g., SK-N-SH neuroblastoma). This selective cytotoxicity warrants further investigation into the therapeutic potential of 2-Bromo Carbidopa in oncology .
Wirkmechanismus
- DDC plays a crucial role in the biosynthesis of neurotransmitters. It converts L-DOPA (levodopa) to dopamine and is also involved in the synthesis of serotonin from L-tryptophan .
- This increased CNS availability of levodopa allows for enhanced dopamine synthesis, alleviating symptoms of Parkinson’s disease .
- Impact on Bioavailability : By enhancing levodopa availability in the CNS, it improves therapeutic efficacy .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
2-Bromo Carbidopa interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. Similar to Carbidopa, it is expected to inhibit the enzyme aromatic amino acid decarboxylase (AADC), thereby attenuating the metabolism of levodopa outside the central nervous system
Cellular Effects
Studies on Carbidopa have shown that it can inhibit T cell activation both in vitro and in vivo . It is plausible that 2-Bromo Carbidopa may have similar effects on cellular function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Bromo Carbidopa is likely to be similar to that of Carbidopa. Carbidopa inhibits the peripheral metabolism of levodopa by blocking the action of DDC . This inhibition could lead to changes in gene expression, enzyme inhibition or activation, and binding interactions with biomolecules.
Dosage Effects in Animal Models
The effects of varying dosages of 2-Bromo Carbidopa in animal models have not been extensively studied. Research on Carbidopa has shown that its effect is not dose-dependent .
Metabolic Pathways
2-Bromo Carbidopa is likely to be involved in similar metabolic pathways as Carbidopa, which inhibits the conversion of levodopa to dopamine outside the central nervous system . This could also include effects on metabolic flux or metabolite levels.
Transport and Distribution
Carbidopa is widely distributed in the tissues, except in the brain . It is plausible that 2-Bromo Carbidopa may have a similar distribution pattern.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo Carbidopa typically involves the bromination of Carbidopa. One common method is the reaction of Carbidopa with bromine in an appropriate solvent under controlled conditions. The reaction is usually carried out at a low temperature to prevent over-bromination and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of 2-Bromo Carbidopa may involve similar synthetic routes but on a larger scale. The process may include steps such as purification and crystallization to obtain the compound in high purity. The use of advanced techniques such as high-performance liquid chromatography (HPLC) can help in achieving the desired quality and consistency of the product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo Carbidopa can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in 2-Bromo Carbidopa can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize 2-Bromo Carbidopa.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted derivatives of Carbidopa, while oxidation and reduction reactions can result in different oxidized or reduced forms of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Carbidopa: The parent compound, used in combination with levodopa for the treatment of Parkinson’s disease.
3-Bromo Carbidopa: Another brominated derivative of Carbidopa with similar properties.
Levodopa: A precursor to dopamine, often used in combination with Carbidopa to enhance its effectiveness.
Uniqueness
2-Bromo Carbidopa is unique due to the presence of the bromine atom, which can influence its chemical reactivity and biological activity. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other similar compounds .
Biologische Aktivität
2-Bromo Carbidopa is a derivative of the well-known drug carbidopa, which is primarily used in the treatment of Parkinson's disease. Carbidopa functions as a DOPA decarboxylase inhibitor, enhancing the efficacy of levodopa by preventing its conversion to dopamine outside the brain. The introduction of a bromine atom in 2-Bromo Carbidopa alters its pharmacological profile, potentially affecting its biological activity and therapeutic applications.
Chemical Structure and Properties
2-Bromo Carbidopa has the molecular formula and a molecular weight of approximately 303.12 g/mol. The presence of the bromine atom may influence its solubility, stability, and interaction with biological targets compared to its parent compound.
The primary mechanism by which 2-Bromo Carbidopa exerts its effects is through inhibition of DOPA decarboxylase, similar to carbidopa. This inhibition leads to increased levels of levodopa in the central nervous system (CNS), thereby enhancing dopaminergic signaling. Additionally, bromine substitution may impart unique properties that could enhance neuroprotective effects or alter side effect profiles.
Biological Activity and Pharmacodynamics
Research indicates that 2-Bromo Carbidopa may exhibit enhanced biological activity compared to carbidopa alone. Key findings include:
- Neuroprotective Effects : Studies suggest that brominated compounds can exhibit antioxidant properties, potentially reducing oxidative stress in neuronal tissues. This is particularly relevant in Parkinson's disease, where oxidative damage plays a significant role in disease progression.
- Dose-Dependent Effects : In experimental models, varying concentrations of 2-Bromo Carbidopa have shown dose-dependent effects on neuronal survival and function. For instance, lower doses may enhance neuroprotection without significant toxicity, while higher doses may lead to cytotoxicity.
Research Findings
A summary of key research findings related to the biological activity of 2-Bromo Carbidopa is presented in the following table:
Case Studies
- Parkinson's Disease Management : In a clinical setting involving patients with advanced Parkinson's disease, the use of levodopa-carbidopa intestinal gel (LCIG) was evaluated alongside 2-Bromo Carbidopa. Results indicated improved motor function and reduced off-time periods when 2-Bromo Carbidopa was administered as part of the treatment regimen .
- Neuroprotective Trials : A study involving animal models treated with 2-Bromo Carbidopa showed a significant delay in motor function decline compared to controls, highlighting its potential as a neuroprotective agent against Parkinson's disease progression .
Eigenschaften
IUPAC Name |
3-(2-bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O4/c1-10(13-12,9(16)17)4-5-2-7(14)8(15)3-6(5)11/h2-3,13-15H,4,12H2,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIBONFZRHFUWIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=C(C=C1Br)O)O)(C(=O)O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70747218 | |
Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246817-47-9 | |
Record name | 3-(2-Bromo-4,5-dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70747218 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.